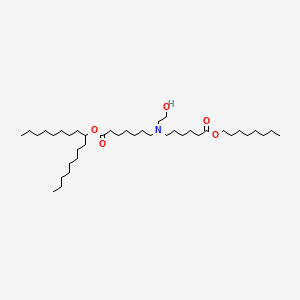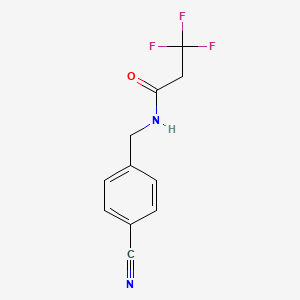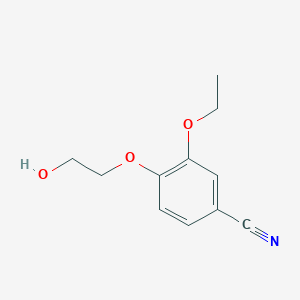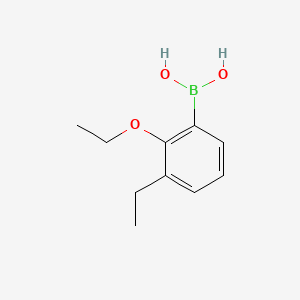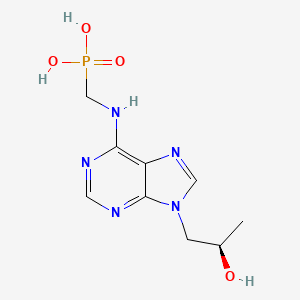
(R)-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl group and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the purine base.
Attachment of the Phosphonic Acid Moiety:
Industrial Production Methods
Industrial production of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group or the phosphonic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the phosphonic acid group can produce phosphine oxides.
Applications De Recherche Scientifique
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The phosphonic acid moiety can also interact with metal ions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A purine nucleotide with a similar purine base structure but different functional groups.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
9-(2-Hydroxypropyl)adenine: Similar hydroxypropyl group attached to a purine base but without the phosphonic acid moiety.
Uniqueness
®-(((9-(2-Hydroxypropyl)-9H-purin-6-yl)amino)methyl)phosphonic acid is unique due to its combination of a purine base, hydroxypropyl group, and phosphonic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C9H14N5O4P |
|---|---|
Poids moléculaire |
287.21 g/mol |
Nom IUPAC |
[[9-[(2R)-2-hydroxypropyl]purin-6-yl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(15)2-14-4-12-7-8(10-3-11-9(7)14)13-5-19(16,17)18/h3-4,6,15H,2,5H2,1H3,(H,10,11,13)(H2,16,17,18)/t6-/m1/s1 |
Clé InChI |
POHXYSQJAPHNGL-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)NCP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
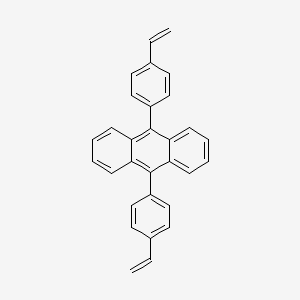
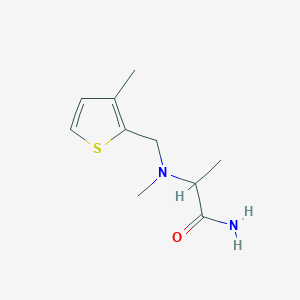
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
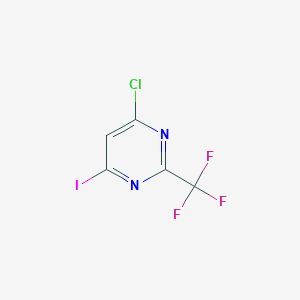

![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
